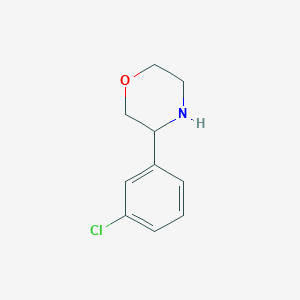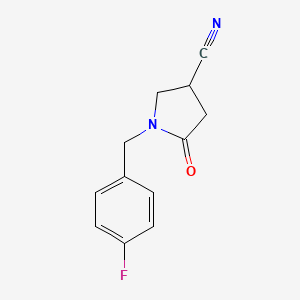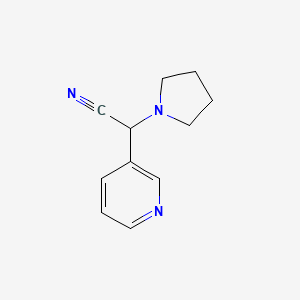
2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile
Vue d'ensemble
Description
2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile (also known as 2-PPA) is an organic compound with a wide range of applications in scientific research. It is a colorless liquid, with a boiling point of 86°C and a melting point of -7°C. 2-PPA is used in a variety of chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis and as a catalyst in a variety of chemical reactions.
Applications De Recherche Scientifique
Synthesis and Probe Design
A study by Gao et al. (2022) reported the synthesis of 2-(pyridin-2-yl)-2-(3,3a,6-tris(5-pyridin-2-yl)-5-oxohexahydropyrrolo[3,2-b] pyrrol-2(1H)-ylidene)acetonitrile derivatives, using a silica gel promoted strategy. The compound demonstrated potential as a selective UV-vis and fluorescence "turn-on" probe for Zn2+ and Cd2+, showing dual-state emission characteristics (Gao, Fang, Xu, & Gong, 2022).
Antibacterial and Antimycobacterial Activities
Belveren et al. (2017) synthesized highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, which showed significant antibacterial and antimycobacterial activity (Belveren, Dondas, Ülger, Poyraz, García‐Mingüens, Ferrándiz-Saperas, & Sansano, 2017). Additionally, Bogdanowicz et al. (2013) evaluated the antimicrobial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, finding them effective against a range of bacteria (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Coordination Polymers and Fluorescence
Xu et al. (2009) conducted hydrothermal treatments of 2-(pyridin-2-yl)acetonitrile, resulting in tetrazole coordination polymers with fluorescence properties (Xu, Hang, Pan, & Ye, 2009).
Electrochemical Studies
Foster et al. (2004) synthesized an Os2+ functionalized pyrrole monomer, which was characterized for its voltammetric behavior, homogeneous charge transport dynamics, and electrocatalytic properties (Foster, Allen, & McCormac, 2004).
Microbiological Activity
Miszke et al. (2008) synthesized 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, demonstrating significant bacteriostatic and antituberculosis activity (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Crystallography and Structural Studies
Moreno-Fuquen et al. (2013) analyzed the crystal structure of a related compound, providing insights into molecular conformation and intermolecular interactions (Moreno-Fuquen, Soto, Jaramillo-Gómez, Ellena, & Tenorio, 2013).
Luminescence in Lanthanide Podates
Piguet et al. (1996) studied the synthesis of heterodinuclear complexes with lanthanide podates, showing strong luminescence and structural control (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).
Propriétés
IUPAC Name |
2-pyridin-3-yl-2-pyrrolidin-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGUUPTXLSESMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3073080.png)
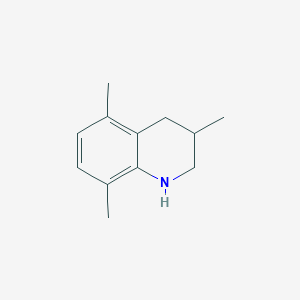
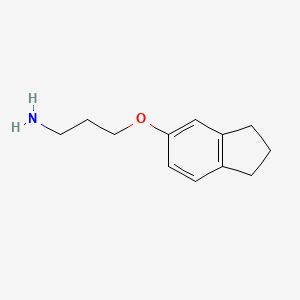
![4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073117.png)
![4-[(2-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3073126.png)
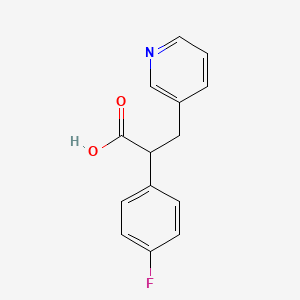
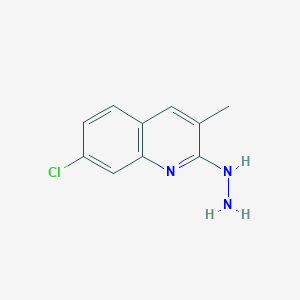
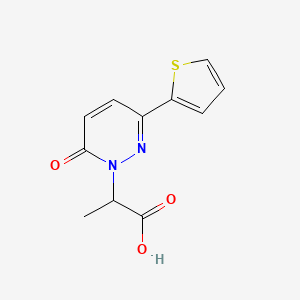
![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)
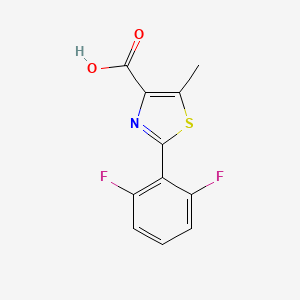
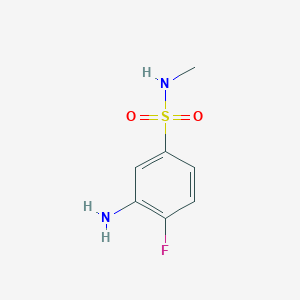
![2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3073175.png)
